3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo-
Description
The compound 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- (CAS: 214470-35-6) belongs to the 4-oxo-1,4-dihydroquinoline-3-carbonitrile family, characterized by a bicyclic quinoline scaffold with a nitrile group at position 3 and a keto group at position 4 . Its molecular formula is C₁₀H₅N₃O₃, with a molecular weight of 215.165 g/mol and a density of 1.534 g/cm³. The boiling point is reported as 394.68°C at 760 mmHg .
Properties
Molecular Formula |
C11H7N3O3 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
8-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3/c1-6-2-8(14(16)17)3-9-10(6)13-5-7(4-12)11(9)15/h2-3,5H,1H3,(H,13,15) |
InChI Key |
PAXCSDAMFHXSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo-
General Synthetic Strategy
The preparation of substituted 3-quinolinecarbonitriles, including the title compound, typically involves multi-step synthetic sequences starting from appropriately substituted anilines or fluoro-substituted quinoline intermediates. The key steps generally include:
- Formation of the quinoline core with the nitrile group at position 3.
- Introduction or modification of substituents at positions 6, 7, and 8 (e.g., nitro, methyl groups).
- Functional group interconversions such as halogenation and nucleophilic aromatic substitution.
Detailed Synthetic Route
Step 1: Formation of 3-Quinolinecarbonitrile Core
- A common approach involves condensation of substituted anilines (e.g., 3-fluoro-4-methoxyaniline) with ethyl (ethoxymethylene)cyanoacetate under reflux in toluene at 100–110 °C for several hours.
- The resulting intermediate undergoes cyclization upon heating in high boiling solvents such as diphenyl ether/biphenyl mixtures to yield 3-quinolinecarbonitrile derivatives with substituents at positions 6 and 7.
Step 2: Halogenation at Position 4
- The 4-oxo group of the quinoline is converted into a 4-halo derivative (chloride or bromide) using halogenating reagents such as phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3).
- This reaction is typically conducted by heating the quinoline intermediate with the halogenating agent at elevated temperatures (~105 °C) for 30–60 minutes.
Step 3: Nucleophilic Aromatic Substitution at Position 7
- The 7-position substituent is introduced by nucleophilic displacement of a 7-fluoro group (if present) with various nucleophiles such as alkoxides, thiolates, or amines.
- For example, reaction with substituted anilines in solvents like 2-ethoxyethanol in the presence of catalytic pyridine hydrochloride affords 7-substituted quinolinecarbonitriles.
- Bases such as sodium hydride or potassium hydride may be used to generate alkoxide or thiolate nucleophiles from alcohols or thiols.
Step 4: Protection and Deprotection of Hydroxy Groups
- Hydroxy groups at position 6 or other positions may be protected with benzyl or isopropyl groups during synthesis.
- Deprotection is achieved by treatment with trifluoroacetic acid in the presence of thioanisole or with aluminum trichloride, yielding the free hydroxy derivatives.
Specific Considerations for 6-Nitro and 8-Methyl Substitutions
- Introduction of the nitro group at position 6 is generally achieved by nitration of suitably substituted quinoline intermediates.
- The methyl group at position 8 can be introduced via alkylation of the quinoline ring or by starting with methyl-substituted anilines.
- Careful control of reaction conditions is necessary to avoid over-nitration or side reactions.
Summary Table of Key Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation & Cyclization | Substituted aniline + ethyl (ethoxymethylene)cyanoacetate, toluene, reflux 100-110 °C | Forms quinolinecarbonitrile core |
| 2 | Halogenation | Phosphorus oxychloride (POCl3), 105 °C, 30-60 min | Converts 4-oxo to 4-chloro derivative |
| 3 | Nucleophilic aromatic substitution | Substituted aniline or alkoxide/thiolate, 2-ethoxyethanol, pyridine hydrochloride catalyst | Introduces 7-substituent |
| 4 | Protection/Deprotection | Benzyl or isopropyl protecting groups; deprotection by trifluoroacetic acid/thioanisole or AlCl3 | For hydroxy group management |
| 5 | Nitration (for 6-nitro) | Nitrating agents under controlled conditions | Introduces nitro substituent at position 6 |
| 6 | Alkylation (for 8-methyl) | Alkylating agents or methyl-substituted starting materials | Introduces methyl group at position 8 |
Research Findings and Analysis
Efficiency and Yield
- The condensation and cyclization steps typically yield high purity quinolinecarbonitriles, with melting points exceeding 300 °C in some intermediates, indicating good crystallinity and purity.
- Halogenation using phosphorus oxychloride is efficient and selective for the 4-position without affecting other substituents.
- Nucleophilic aromatic substitution reactions proceed smoothly under mild heating with catalytic pyridine hydrochloride, providing good yields of 7-substituted derivatives.
Reaction Optimization
- Use of polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide as co-solvents can enhance nucleophilic substitution rates.
- Sodium hydride and potassium hydride are preferred bases for generating alkoxide or thiolate nucleophiles due to their strong basicity and compatibility.
- Protection of hydroxy groups is critical to prevent side reactions during halogenation and nucleophilic substitution steps.
Scale-Up and Practical Considerations
- The described methods have been demonstrated on gram scale with isolation of crystalline solids by filtration and recrystallization.
- Purification by flash column chromatography and preparative thin layer chromatography is commonly employed to achieve high purity.
- The use of commercially available starting materials and reagents facilitates reproducibility and scalability.
The preparation of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- involves a multi-step synthetic approach centered on the formation of the quinolinecarbonitrile core, selective halogenation, and nucleophilic substitution to introduce key substituents. The methods are well-documented, efficient, and amenable to scale-up, utilizing standard organic synthesis techniques and reagents such as phosphorus oxychloride, substituted anilines, and strong bases for nucleophile generation. Protection strategies for hydroxy groups and careful control of nitration and alkylation steps enable the selective introduction of the nitro and methyl groups at positions 6 and 8, respectively. These preparation methods form a robust foundation for producing this compound for further biological evaluation or pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc and acetic acid, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
Potential Applications in Cancer Treatment
Substituted 3-cyanoquinolines, a class of compounds to which 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- belongs, have shown promise as anti-cancer agents . These compounds can inhibit the action of certain growth factor receptor protein tyrosine kinases (PTK) and other protein kinases, which are involved in the abnormal growth of certain cell types . By inhibiting these PTKs, the compounds can potentially treat diseases resulting from the deregulation of these kinases, including cancer .
Tyrosine kinases, including KDR (Kinase insert Domain containing Receptor), play a significant role in normal cell growth . Deregulation of these receptors can lead to uncontrolled cell proliferation and tumor growth . The inhibition of KDR's catalytic activity is considered a therapeutic strategy for treating angiogenized disease states, including cancer .
Related Compounds
Other quinoline derivatives, such as 8-Methyl-4-oxo-1,4-dihydro-3-quinolinecarbonitrile, have a molecular weight of 184.19400 and a molecular formula of . These related compounds may also have relevant applications in various fields.
Use in Cosmetic Formulations
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinolinecarbonitrile derivatives are extensively studied for their pharmacological properties. Below is a detailed comparison of the target compound with key structural analogs, focusing on substituent effects, physicochemical properties, and synthetic approaches.
Substituent Positioning and Functional Groups
Target Compound :
- 8-Methyl: Introduces steric bulk, which may influence solubility and metabolic stability.
- Molecular Formula : C₁₀H₅N₃O₃ .
Analog 1 : 7-Methoxy-6-Nitro-4-Oxo-1,4-Dihydro-3-Quinolinecarbonitrile
- Substituents :
- Molecular Formula : C₁₁H₇N₃O₄ (estimated).
Analog 2 : 6,8-Dimethoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbonitrile
- Substituents :
- Molecular Formula : C₁₂H₉N₃O₃ (estimated).
- Key Difference : The absence of nitro groups reduces electrophilicity, which could diminish reactivity in drug-target interactions .
Analog 3 : 6-Chloro-4-Oxo-1-Pentyl-1,4-Dihydroquinoline-3-Carboxamide
Physicochemical Properties
Observations :
- The nitro group in the target compound and Analog 1 increases molecular weight and density compared to methoxy or chloro substituents.
- Alkyl chains (e.g., 1-pentyl in Analog 3) significantly elevate molecular weight, impacting drug-likeness parameters.
Biological Activity
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- is with a molecular weight of 229.19 g/mol. The compound features a quinoline ring system with a nitrile group at the 3-position and a nitro group at the 6-position, which are critical for its biological activity. Its structural characteristics enhance its reactivity and facilitate interactions with various biological macromolecules.
Biological Activities
Research indicates that compounds with a quinoline structure exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Studies suggest that 3-quinolinecarbonitrile can inhibit specific enzymes related to cancer progression, making it a candidate for cancer therapy. For instance, certain derivatives have demonstrated inhibitory effects on protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways .
The biological activity of 3-quinolinecarbonitrile can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cellular signaling pathways, such as the c-Met and VEGF receptors. Inhibition of these pathways is vital for preventing tumor growth and metastasis .
- Protein Binding : It interacts with proteins involved in various signaling cascades, influencing their activity and potentially leading to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the potential of 3-quinolinecarbonitrile in therapeutic applications:
- Inhibition of c-Met Receptor : A study demonstrated that derivatives of quinoline could disrupt the c-Met receptor's function, which is implicated in tumor growth and metastasis. The binding affinity and subsequent inhibition were assessed through docking studies and biochemical assays .
- Antiproliferative Effects : Research on different cell lines showed that certain quinoline derivatives exhibited significant antiproliferative effects, with IC50 values indicating their potency against various cancer types .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Nitroquinoline | Nitro group at position 6 | Antimicrobial, anticancer |
| 4-Aminoquinoline | Amino group at position 4 | Antimalarial |
| 2-Methylquinoline | Methyl substitution at position 2 | Antioxidant |
| 3-Quinolinecarbonitrile | Nitrile and nitro groups | Anticancer, enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
